4-[(3-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride
Overview
Description
4-[(3-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C13H19ClFN and its molecular weight is 243.75 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity : The chemical synthesis of similar compounds has shown antimicrobial and cytotoxic activity, suggesting a pathway for developing novel therapeutic agents. A study detailed the synthesis and characterization of novel azetidine-2-one derivatives of 1H-benzimidazole, showcasing good antibacterial activity against several strains and cytotoxic activity in vitro (Noolvi et al., 2014).
Anticonvulsant Properties : Research into compounds with a similar structural framework has revealed potential anticonvulsant properties. The crystal structures of anticonvulsant enaminones were determined, highlighting the significance of the cyclohexene ring's conformation and its relationship with pharmacological activity (Kubicki et al., 2000).
Catalytic and Synthetic Applications : The structural characteristics of related compounds have been leveraged in catalytic processes and synthetic chemistry, indicating the potential utility of 4-[(3-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride in facilitating chemical transformations. A study on the synthesis of a simplified version of stable bulky cyclic (alkyl)(amino)carbenes demonstrates the use of cyclohexenyl groups for steric protection in metal-catalyzed reactions (Zeng et al., 2009).
Pharmacokinetic Studies : The compound's analogs have been subjected to pharmacokinetic evaluations, indicating the importance of structural modifications in enhancing drug stability and efficacy. For instance, the study on the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel Anaplastic Lymphoma Kinase inhibitors suggests that structural analogs of this compound could be explored for cancer treatment (Teffera et al., 2013).
Properties
IUPAC Name |
4-[(3-fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c14-12-3-1-2-11(9-12)8-10-4-6-13(15)7-5-10;/h1-3,9-10,13H,4-8,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDLMPBTBSNLAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2=CC(=CC=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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